Inosine 2',3'-cyclic monophosphate sodium salt
Beschreibung
Inosine 2’,3’-cyclic monophosphate sodium salt is a cyclic phosphate ester of inosine, where both the 2’- and 3’-hydroxy groups are esterified by phosphoric acid . This compound is structurally related to naturally occurring cyclic nucleotide monophosphates and has been detected in various mammalian organs . Its biological role is still being explored, but it is known to be involved in several biochemical processes.
Eigenschaften
IUPAC Name |
9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N4O7P/c15-1-4-6-7(21-22(17,18)20-6)10(19-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJVDTBACUMFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OP(=O)(O4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of inosine 2’,3’-cyclic monophosphate sodium salt typically involves the esterification of inosine with phosphoric acid. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the cyclic phosphate ester. Industrial production methods may involve large-scale esterification processes, followed by purification steps such as crystallization or lyophilization to obtain the sodium salt form .
Analyse Chemischer Reaktionen
Inosine 2’,3’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of inosine derivatives.
Reduction: Reduction reactions may involve reducing agents that convert the compound into different inosine analogs.
Substitution: Substitution reactions can occur at the phosphate ester groups, leading to the formation of different cyclic nucleotides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Inosine 2’,3’-cyclic monophosphate sodium salt has a wide range of scientific research applications:
Wirkmechanismus
The exact mechanism of action of inosine 2’,3’-cyclic monophosphate sodium salt is not fully understood. it is believed to exert its effects through several pathways:
Axon-Promoting Effects: It may serve as an agonist of nerve growth factor-activated protein kinase, promoting axon growth.
Cyclic Nucleotide Conversion: The compound can be converted into other cyclic nucleotides, enabling nerve endings to overcome inhibitory effects of myelin.
Cellular Differentiation: It stimulates differentiation in neurons and promotes the survival of astrocytes.
Vergleich Mit ähnlichen Verbindungen
Inosine 2’,3’-cyclic monophosphate sodium salt is structurally related to other cyclic nucleotide monophosphates, such as:
Cyclic Adenosine Monophosphate (cAMP): Involved in signal transduction and regulation of metabolic pathways.
Cyclic Guanosine Monophosphate (cGMP): Plays a role in vision, vasodilation, and other physiological processes.
Cyclic Cytidine Monophosphate (cCMP): Involved in various cellular functions.
The uniqueness of inosine 2’,3’-cyclic monophosphate sodium salt lies in its specific biological roles and potential therapeutic applications, which are still being explored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
